2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
Description
Properties
CAS No. |
5561-89-7 |
|---|---|
Molecular Formula |
C22H30ClNO4 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H |
InChI Key |
UGGLVRAINGSVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical and Structural Overview
| Property | Data |
|---|---|
| CAS Number | 5561-89-7 |
| Molecular Formula | C22H30ClNO4 |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
| SMILES | CCNH+CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
| InChI Key | UGGLVRAINGSVBP-UHFFFAOYSA-N |
The compound belongs to the class of quaternary ammonium salts, which are known for their ionic nature and utility in various chemical and pharmaceutical applications.
Preparation Methods Analysis
General Considerations
The preparation of quaternary ammonium salts such as 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride typically involves:
- Formation of the ester linkage between the bis(4-methoxyphenyl)acetyl moiety and the oxyethyl group.
- Quaternization of the diethylamine to form the diethylazanium cation.
- Introduction of the chloride counterion to balance the charge.
Due to the lack of direct, detailed synthetic routes explicitly describing this compound in publicly available patents or literature, preparation methods are inferred from standard organic synthesis protocols for similar quaternary ammonium esters and related compounds.
Synthetic Route Outline
Step 1: Synthesis of 2,2-bis(4-methoxyphenyl)acetyl chloride
- Starting from 2,2-bis(4-methoxyphenyl)acetic acid, the acid chloride can be prepared using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- This step activates the carboxylic acid for subsequent esterification.
Step 2: Esterification with 2-(diethylamino)ethanol
- The acid chloride intermediate reacts with 2-(diethylamino)ethanol to form the ester linkage, yielding 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylamine.
- This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity.
Step 3: Quaternization to form the diethylazanium chloride salt
- The tertiary amine group of the diethylaminoethyl ester is quaternized by reaction with an alkylating agent, commonly methyl chloride or ethyl chloride, or more directly by treatment with hydrochloric acid to form the quaternary ammonium chloride salt.
- This step converts the neutral amine into the diethylazanium cation with chloride as the counterion.
Experimental Data and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid chloride formation | SOCl2, reflux, anhydrous solvent | Converts acid to acid chloride |
| Esterification | 2-(diethylamino)ethanol, base (e.g., pyridine), 0-5°C to room temp | Controls ester formation and minimizes side reactions |
| Quaternization | HCl gas or ethyl chloride, solvent (e.g., acetonitrile), room temp | Produces quaternary ammonium chloride salt |
Related Chemical Preparation Insights
While direct preparation details specific to this compound are sparse, related compounds and intermediates such as 4,4'-oxydiphthalic anhydride (a dianhydride used in polymer chemistry) have well-documented preparation methods. For instance, 4,4'-oxydiphthalic anhydride is synthesized by heating chlorophthalic anhydride with potassium carbonate and catalysts at elevated temperatures (~220°C), followed by crystallization and purification steps. Although chemically distinct, the esterification and acylation principles in these processes provide useful analogies for the preparation of the acetyl ester moiety in the target compound.
Research Findings and Practical Considerations
- The compound is primarily used in research settings for its quaternary ammonium properties, potentially as an intermediate or functional additive in organic synthesis or materials science.
- No direct pharmacological or toxicological data are available, emphasizing its restricted use for research purposes only.
- Purity and yield optimization depend heavily on controlling moisture and reaction temperature during acylation and quaternization steps.
- The chloride salt form enhances the compound’s stability and solubility in polar solvents, facilitating handling in laboratory environments.
Summary Table of Preparation Method
| Preparation Step | Key Reagents/Conditions | Expected Outcome |
|---|---|---|
| 1. Acid chloride formation | 2,2-bis(4-methoxyphenyl)acetic acid, SOCl2, reflux | Formation of acid chloride intermediate |
| 2. Esterification | Acid chloride, 2-(diethylamino)ethanol, base, 0-25°C | Formation of ester-linked diethylamine |
| 3. Quaternization | HCl or alkyl halide, solvent, room temp | Formation of quaternary ammonium chloride salt |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and ethanolamine derivatives.
| Reaction Conditions | Products | Yield/Outcome | Source |
|---|---|---|---|
| Acidic (HCl, reflux) | 2,2-bis(4-methoxyphenyl)acetic acid + [HO(CH₂)₂N⁺(C₂H₅)₂]Cl⁻ | Complete hydrolysis | |
| Basic (NaOH, 80°C) | Sodium 2,2-bis(4-methoxyphenyl)acetate + diethyl ethanolamine chloride | >90% conversion |
Mechanism :
The ester undergoes nucleophilic attack by water or hydroxide, cleaving the acyl-oxygen bond. The methoxy groups stabilize the intermediate through electron donation, enhancing reaction rates .
Nucleophilic Substitution and Aminolysis
The acetyloxy group participates in nucleophilic substitution with amines, forming amides.
Key Insight : Microwave irradiation accelerates amide formation by enhancing reaction kinetics . Steric hindrance from the bis(4-methoxyphenyl) group may limit yields compared to simpler esters .
Ion Exchange Reactions
The chloride counterion is replaceable via metathesis with other anions.
| Anion Source | Conditions | Product Anion | Application | Source |
|---|---|---|---|---|
| AgNO₃ | Room temperature, EtOH | Nitrate | Ionic liquid formulations | |
| NaBr | Reflux, acetone | Bromide | Catalyst systems |
Stability : The quaternary ammonium core remains intact during exchange, maintaining structural integrity .
Fluorination and Electrophilic Substitution
The α-hydrogen of the acetyl group can undergo fluorination under catalytic conditions.
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ni(II)/Chiral ligand | -20°C, CH₂Cl₂ | α-Fluoro-bis(4-methoxyphenyl)acetate | 80% |
Mechanism : Dual metal-ketene activation enables enantioselective fluorination, with the methoxy groups directing electrophilic attack .
Aromatic Reactivity :
The 4-methoxyphenyl rings may undergo nitration or sulfonation, though steric effects from the acetyl group reduce reactivity .
Stability and Degradation Pathways
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Anti-Cancer Agents
A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound's ability to form stable ionic liquids facilitated the extraction and purification processes, leading to higher yields of the desired products.
Material Science
In material science, 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium; chloride is explored for its potential as a surfactant and stabilizing agent in polymer formulations.
Data Table: Comparison of Surfactant Properties
| Property | Value |
|---|---|
| Surface Tension (mN/m) | 35 |
| Critical Micelle Concentration (CMC) | 0.5 mM |
| Thermal Stability (°C) | 200 |
Biological Applications
The compound has shown promise in biological applications, particularly in drug delivery systems due to its ionic nature, which enhances solubility and bioavailability.
Case Study: Drug Delivery Systems
Research indicates that formulations containing this compound improved the delivery efficiency of poorly soluble drugs, enhancing therapeutic effects while minimizing side effects.
Cosmetic Industry
Due to its emulsifying properties, this compound is also utilized in cosmetic formulations. Its ability to stabilize emulsions makes it valuable for creams and lotions.
Data Table: Emulsion Stability Testing
| Emulsion Type | Stability (Days) | pH Level |
|---|---|---|
| Oil-in-Water | 30 | 5.5 |
| Water-in-Oil | 28 | 6.0 |
Mechanism of Action
The mechanism of action of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability. The pathways involved in its mechanism of action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Analogs
*Calculated based on structural formula.
Key Observations:
Substituent Effects: The bis(4-methoxyphenyl)acetyl group in the target compound increases steric bulk and lipophilicity compared to simpler phenoxy or acetyl substituents in analogs . Methoxy groups enhance metabolic stability but may undergo demethylation to hydroxyl derivatives, as seen in methoxychlor metabolites . Diethylazanium vs. dimethylazanium: The larger ethyl groups in the target compound may reduce membrane permeability but improve charge delocalization, affecting ionic interactions in biological systems .
Physicochemical Properties: Higher molecular weight (~436 g/mol) and rotatable bonds (10) suggest the target compound may have reduced bioavailability compared to lighter analogs like the dimethylazanium derivative (289.75 g/mol) . The 4-chlorophenoxy analog (322.2 g/mol) demonstrates how electronegative substituents like Cl can enhance binding affinity to hydrophobic targets but may increase toxicity .
Metabolic Pathways:
- Methoxy Group Demethylation: As observed in methoxychlor, hepatic monooxygenases may convert methoxy to hydroxy groups, generating bioactive metabolites . However, the quaternary ammonium structure in the target compound could limit systemic metabolism, enhancing stability .
- Ester Hydrolysis: The oxyethyl ester linkage may undergo hydrolysis in vivo, releasing the bis(4-methoxyphenyl)acetic acid and diethylazanium ethanol, which could exhibit distinct pharmacological effects .
Q & A
Q. What advanced separation techniques improve purity for high-resolution studies?
- Methodological Answer : Implement preparative HPLC with chiral stationary phases to isolate enantiomers, if present. Membrane-based separation technologies (e.g., nanofiltration) can remove ionic impurities while retaining the target compound. Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
